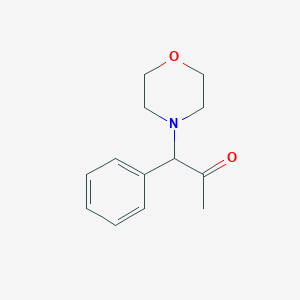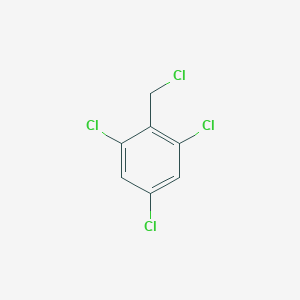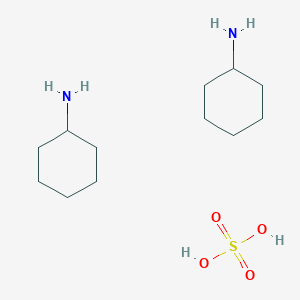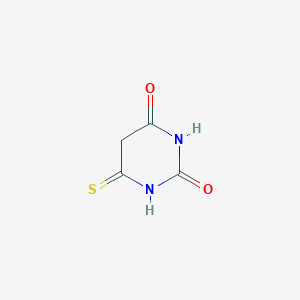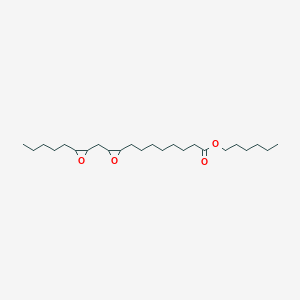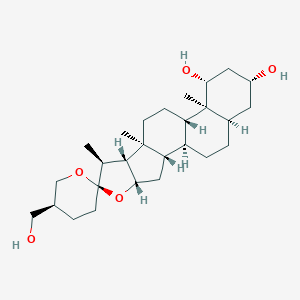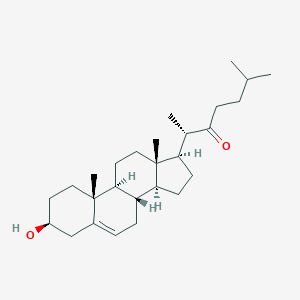
2-Oxocyclohexanecarboxylic acid
概要
説明
2-Oxocyclohexanecarboxylic acid is a functionalized compound that is of interest due to its potential as a building block for subsequent organic syntheses. It can undergo various stereoselective or regioselective reactions, making it a versatile intermediate for creating complex organic molecules .
Synthesis Analysis
The synthesis of 2-oxocyclohexanecarboxylic acid and its derivatives can be achieved through biotechnological processes, which offer advantages over traditional chemical synthesis, such as the use of renewable feedstock and optimization of processes through high-performance microorganisms . Additionally, stereopure derivatives of related compounds, such as 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, have been synthesized from pyroglutamic esters, demonstrating the feasibility of producing stereoisomers of these types of compounds in significant quantities .
Molecular Structure Analysis
The molecular structure of 2-oxocyclohexanecarboxylic acid-related compounds can be complex, with the potential for forming various supramolecular architectures. For example, cyclohexane-1,3cis,5cis-tricarboxylic acid (CTA), a related compound, has been shown to form acid-base complexes with organic bases, resulting in diverse supramolecular motifs such as tapes, sheets, and interpenetrating networks .
Chemical Reactions Analysis
2-Oxocyclohexanecarboxylic acid can participate in a range of chemical reactions. For instance, its halogenation has been studied, revealing that the rates of bromination and iodination are independent of the nature and concentration of the halogen, indicating that the reactions represent the rates of ionization or enolization of the substrates . Moreover, the synthesis of 2-ethynyl-2-hydroxy-1,3-dimethylcyclohexanecarboxylic acid and its subsequent reactions have been explored, showing that steric hindrance of functional groups can significantly influence the course of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-oxocyclohexanecarboxylic acid and its derivatives are influenced by their molecular structures. For example, the presence of substituents on the cyclohexane ring can affect the acidity, reactivity, and solubility of these compounds. The kinetic hydrogen isotope effects observed in the halogenation of 2-oxocyclohexanecarboxylic acid suggest a significant degree of participation of the carboxylic acid group in the reaction, which can influence the physical properties such as reactivity and stability . Additionally, the synthesis of chiral derivatives, such as (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, highlights the importance of stereochemistry in determining the physical properties of these compounds .
科学的研究の応用
Catalysis and Chemical Synthesis
2-Oxocyclohexanecarboxylic acid and its derivatives have been employed in various catalysis and chemical synthesis processes. For instance, ethyl 2-oxocyclohexanecarboxylate, a derivative, has been used as a ligand in copper(I)-catalyzed coupling reactions, leading to the synthesis of a range of products including N-arylamides and aryl ethers in good yields (Lv & Bao, 2007). Additionally, chiral ester and chiral imide derivatives of 2-oxocyclohexanecarboxylic acid have been used in asymmetric synthesis of azabicyclo[3.3.1]nonanes (Sparrow et al., 2015).
Environmental and Biotechnological Applications
1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which is closely related to 2-oxocyclohexanecarboxylic acid, is used as a plasticizer to replace phthalates. Its metabolites in urine have been studied as biomarkers for DINCH exposure assessment (Silva et al., 2013). In the field of 'White Biotechnology,' 2-oxocarboxylic acids like 2-oxocyclohexanecarboxylic acid are considered promising new building blocks for synthetic chemistry, offering an environmentally friendly alternative in the production of complex chemical compounds (Stottmeister et al., 2005).
Chemical Property Research
The keto-enol system of 2-oxocyclohexanecarboxylic acid in aqueous solutions has been a subject of research, offering insights into its chemical properties and behaviors. Studies have measured rates of ketonization and enolization in different conditions, providing a deeper understanding of its chemical dynamics (Chang et al., 2003).
Safety And Hazards
The safety information for 2-Oxocyclohexanecarboxylic acid indicates that it’s classified as Acute Tox. 3 Oral . The hazard statements include H301, which means it’s harmful if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise to rinse mouth and immediately call a poison center or doctor if swallowed .
特性
IUPAC Name |
2-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POROIMOHDIEBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433083 | |
| Record name | 2-oxocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxocyclohexanecarboxylic acid | |
CAS RN |
18709-01-8 | |
| Record name | 2-oxocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


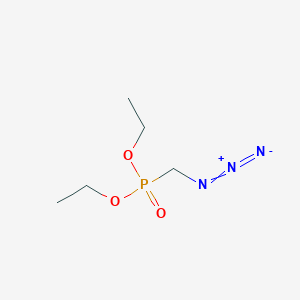
![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)
